Unveiling the Pheromonal Profile of Methyl 8-methylnonanoate: A Technical Review
Unveiling the Pheromonal Profile of Methyl 8-methylnonanoate: A Technical Review
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current scientific understanding of Methyl 8-methylnonanoate (B15497590) to address a critical question for researchers in chemical ecology and drug development: Is this branched-chain fatty acid methyl ester a component of any known pheromone systems? Following a comprehensive review of peer-reviewed literature and chemical databases, this document concludes that there is currently no scientific evidence to support the classification of Methyl 8-methylnonanoate as a pheromone component in any species. This guide will detail the known biological and chemical properties of Methyl 8-methylnonanoate, present a comparative analysis of structurally similar compounds with known pheromonal activity, and provide relevant experimental methodologies for the analysis of potential semiochemicals.
Introduction: The Quest for Novel Semiochemicals
The identification and synthesis of novel pheromones are paramount for the development of targeted and environmentally benign pest management strategies, as well as for advancing our understanding of chemical communication in biological systems. Branched-chain fatty acid esters, in particular, represent a significant class of insect pheromones, often exhibiting high specificity and potency. Methyl 8-methylnonanoate, with its characteristic branched structure, presents as a plausible candidate for pheromonal activity. This guide provides an in-depth analysis of the existing data to ascertain its role, if any, in chemical signaling.
Chemical and Physical Properties of Methyl 8-methylnonanoate
Methyl 8-methylnonanoate is a fatty acid methyl ester with the chemical formula C₁₁H₂₂O₂.[1] Its key identifiers and physical properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 5129-54-4 | [1] |
| Molecular Formula | C₁₁H₂₂O₂ | [1] |
| Molecular Weight | 186.29 g/mol | [1] |
| IUPAC Name | methyl 8-methylnonanoate | [1] |
| Synonyms | Isocapric Acid Methyl Ester, 8-methylnonanoic acid methyl ester | [1][2] |
| Boiling Point | ~214.2 °C | [3] |
| Density | ~0.87 g/cm³ | [3] |
Table 1: Chemical and Physical Properties of Methyl 8-methylnonanoate
Known Biological Roles and Natural Occurrence
Current research has identified Methyl 8-methylnonanoate in two primary biological contexts:
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Plant Volatile: It is a known volatile constituent of plant-based oils, such as that from Azadirachta indica (Neem).[3]
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Metabolite: It is recognized as a metabolite of dihydrocapsaicin, a capsaicinoid found in chili peppers.[3]
Notably, its derivative, 8-methylnonanoic acid, has been shown to modulate energy metabolism in adipocytes, suggesting a potential role in metabolic and nutritional research.[3] However, a thorough search of scientific literature and pheromone-specific databases, including Pherobase, reveals no instances of Methyl 8-methylnonanoate being identified as a secretory product of any insect or animal species in a pheromonal context.
Comparative Analysis with Structurally Similar Pheromones
While Methyl 8-methylnonanoate itself is not a known pheromone, many structurally related methyl-branched esters are well-documented as potent insect pheromones, particularly within the order Coleoptera and the family Dermestidae (carpet and hide beetles).[4][5] These beetles are notorious stored product pests, and their chemical ecology has been extensively studied.
Table 2: Examples of Methyl-Branched Ester Pheromones in Dermestidae Beetles
| Species | Pheromone Component(s) | Reference |
| Trogoderma granarium (Khapra Beetle) | (Z)- and (E)-14-Methyl-8-hexadecenal | [6] |
| Trogoderma variabile (Warehouse Beetle) | (Z)- and (E)-14-Methyl-8-hexadecenal | [7] |
| Anthrenus verbasci (Varied Carpet Beetle) | (Z)-5-Undecenoic acid and (E)-5-Undecenoic acid | [8] |
| Dermestes maculatus (Hide Beetle) | Isopropyl (Z9)-unsaturated fatty acid esters | [9] |
The pheromones of Trogoderma species, for instance, are C16 aldehydes with a methyl branch at the 14th position.[6] The varied carpet beetle, Anthrenus verbasci, utilizes unsaturated fatty acids as its sex pheromone.[8] The hide beetle, Dermestes maculatus, employs isopropyl esters of unsaturated fatty acids.[9] This highlights that while the general structural motif of a fatty acid derivative is common in Dermestidae pheromones, the specific chain length, position of unsaturation, and the identity of the ester or functional group are critical for biological activity.
Experimental Protocols for Pheromone Identification
The identification of novel pheromone components is a meticulous process involving several key experimental stages. The following outlines a general workflow for such an investigation.
Collection of Volatiles and Secretions
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Aeration (Volatile Collection): Live insects are placed in a clean glass chamber, and purified air is passed over them. The exhausted air is then drawn through a porous polymer adsorbent (e.g., Porapak Q) to trap the volatile organic compounds.
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Solvent Extraction: Glands or whole bodies of insects are excised and extracted with a high-purity, non-polar solvent such as hexane.
Chemical Analysis
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds. The sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a library of known spectra.
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Gas Chromatography-Electroantennography (GC-EAG): To identify biologically active compounds, the effluent from the GC column is split. One portion goes to the MS for identification, while the other is passed over a live insect antenna. If a compound elicits an electrical response from the antenna, it is considered a potential pheromone component.
Behavioral Assays
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Olfactometer Assays: A Y-tube or four-arm olfactometer can be used to test the behavioral response of insects to synthetic or isolated compounds. Insects are released at the base of the olfactometer and their choice of arm (leading to the test odor or a control) is recorded.
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Field Trapping: Traps baited with synthetic candidate pheromones are placed in the field to assess their attractiveness to the target insect species under natural conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in pheromone research.
Figure 1: A generalized workflow for the identification and validation of insect pheromones.
Figure 2: A simplified diagram of the olfactory signaling pathway for pheromone perception in insects.
Conclusion
Based on an exhaustive review of the available scientific literature and chemical databases, there is no evidence to suggest that Methyl 8-methylnonanoate is a pheromone component in any known biological system. While it shares structural similarities with known methyl-branched ester pheromones found in insects, particularly in the family Dermestidae, its specific structure has not been identified in the context of chemical communication.
For researchers in drug development and pest management, this indicates that Methyl 8-methylnonanoate is not a promising lead for the development of pheromone-based control strategies at this time. However, the methodologies and comparative data presented in this guide provide a robust framework for the investigation of other candidate semiochemicals. Future research involving broad-spectrum analysis of insect secretions may yet uncover a role for this compound, but for now, it remains outside the known lexicon of chemical communication.
References
- 1. Methyl 8-methylnonanoate | C11H22O2 | CID 20619411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 8-methyl nonanoate, 5129-54-4 [thegoodscentscompany.com]
- 3. Methyl 8-methylnonanoate|CAS 5129-54-4|Research Use [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Chiral methyl-branched pheromones. | Semantic Scholar [semanticscholar.org]
- 6. Estimating the efficacy and plume reach of semiochemical‐baited traps on the capture of Trogoderma granarium everts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sex pheromone components and calling behavior of the female dermestid beetle,Trogoderma variabile Ballion (Coleoptera: Dermestidae) | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. The attraction of virgin female hide beetles (Dermestes maculatus) to cadavers by a combination of decomposition odour and male sex pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
